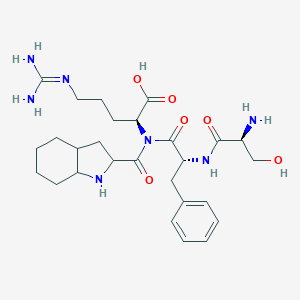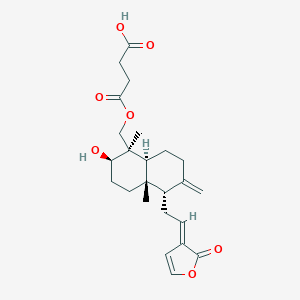
Dehydroandrographolide 5-succinic acid monoester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Andrographis paniculata has been used for centuries in traditional medicine for the treatment of various ailments. DAS is a derivative of andrographolide, the active compound in Andrographis paniculata. DAS has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Due to its potential therapeutic applications, DAS has been the subject of extensive scientific research.
Mecanismo De Acción
The mechanism of action of DAS is not fully understood. However, it has been proposed that DAS exerts its therapeutic effects by modulating various signaling pathways in cells. For example, DAS has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
DAS has been found to have various biochemical and physiological effects. In cancer research, DAS has been found to induce apoptosis and inhibit the proliferation of cancer cells. In viral research, DAS has been found to inhibit the replication of the Hepatitis C virus. In inflammation research, DAS has been found to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DAS in lab experiments is its potential therapeutic applications in various fields of medicine. However, one of the limitations of using DAS in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on DAS. One future direction is to investigate the potential of DAS as a therapeutic agent in the treatment of cancer, viral infections, and inflammation. Another future direction is to investigate the mechanism of action of DAS in cells. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DAS in vivo.
In conclusion, DAS is a chemical compound derived from Andrographis paniculata that has potential therapeutic applications in various fields of medicine. DAS has been the subject of extensive scientific research, and its mechanism of action and biochemical and physiological effects are still being investigated. Future research on DAS should focus on its potential therapeutic applications and mechanism of action.
Métodos De Síntesis
DAS can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of andrographolide with succinic anhydride and a catalyst to produce DAS. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between andrographolide and succinic acid to produce DAS.
Aplicaciones Científicas De Investigación
DAS has been found to have potential therapeutic applications in various fields of medicine. In cancer research, DAS has been found to inhibit the growth of cancer cells and induce apoptosis. In viral research, DAS has been found to inhibit the replication of the Hepatitis C virus. In inflammation research, DAS has been found to reduce inflammation in various animal models.
Propiedades
Número CAS |
138898-72-3 |
|---|---|
Nombre del producto |
Dehydroandrographolide 5-succinic acid monoester |
Fórmula molecular |
C24H32O7 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
4-[[(1R,2R,4aS,5S,8aS)-2-hydroxy-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(25)24(18,3)14-31-21(28)9-8-20(26)27/h5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b16-5+/t17-,18-,19+,23-,24-/m0/s1 |
Clave InChI |
IRPQVWMDMBITLK-VOFHXWKDSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)O)O |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)O)O |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)O)O |
Sinónimos |
5-DASM dehydroandrographolide 5-succinic acid monoeste |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
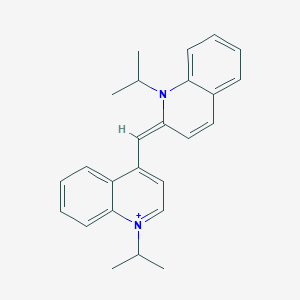
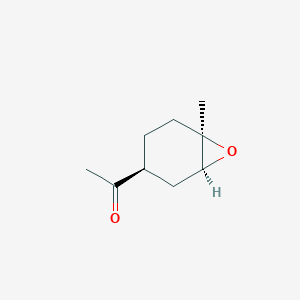
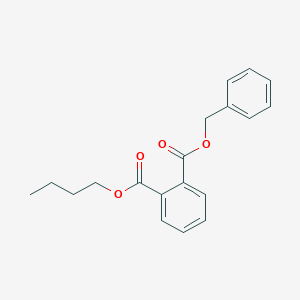
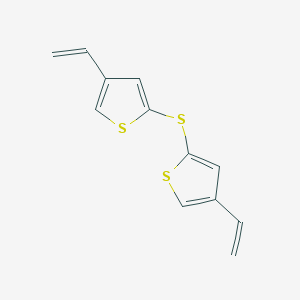

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)

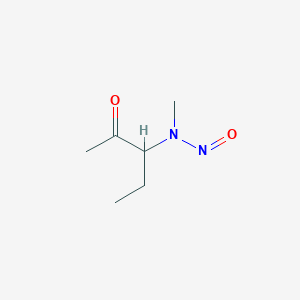
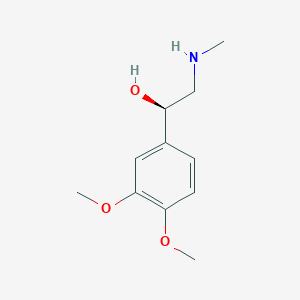
![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)
